molecular formula C10H13N3O2 B15340051 (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide

Cat. No.: B15340051
M. Wt: 207.23 g/mol
InChI Key: UFIVRVJPTARXGK-UHFFFAOYSA-N
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Description

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is a chemical compound with a unique structure that includes an amino group, a hydroxyimino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through additional reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications. The production process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino and hydroxyimino derivatives of propanamide, such as:

  • (3E)-3-amino-3-hydroxyimino-N-phenylpropanamide
  • (3E)-3-amino-3-hydroxyimino-N-(4-chlorophenyl)propanamide

Uniqueness

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)

InChI Key

UFIVRVJPTARXGK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N\O)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NO)N

Origin of Product

United States

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